molecular formula C15H13ClN4O B243682 N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide

Cat. No. B243682
M. Wt: 300.74 g/mol
InChI Key: PAXCWVDRZWZCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide is a chemical compound that belongs to the family of benzotriazole derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including scientific research.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide involves its ability to absorb ultraviolet (UV) radiation and transfer the absorbed energy to other molecules. This process, known as energy transfer, helps to protect the target molecule from the harmful effects of UV radiation.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide has been shown to have a low toxicity profile and does not cause any significant biochemical or physiological effects in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide in laboratory experiments is its ability to protect target molecules from the harmful effects of UV radiation. This property makes it a useful tool for studying the effects of UV radiation on various biological molecules. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to explore its potential applications in other scientific research fields, such as photostabilization of polymers and UV-absorbing agents.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide involves the reaction of 3-chloro-4-methylaniline with 2H-benzotriazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then acetylated with acetic anhydride to form the final product.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide has been extensively studied for its potential applications in various scientific research fields, including photostabilization of polymers, UV-absorbing agents, and fluorescent probes. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C15H13ClN4O/c1-9-3-5-12(8-13(9)16)20-18-14-6-4-11(17-10(2)21)7-15(14)19-20/h3-8H,1-2H3,(H,17,21)

InChI Key

PAXCWVDRZWZCEJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.